2-Amino-6-fluoro-4-hydroxyquinoline

Catalog No.
S8762246
CAS No.
M.F
C9H7FN2O
M. Wt
178.16 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-fluoro-4-hydroxyquinoline

Product Name

2-Amino-6-fluoro-4-hydroxyquinoline

IUPAC Name

2-amino-6-fluoro-1H-quinolin-4-one

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

InChI

InChI=1S/C9H7FN2O/c10-5-1-2-7-6(3-5)8(13)4-9(11)12-7/h1-4H,(H3,11,12,13)

InChI Key

APLPURQXWUJPFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=C(N2)N

2-Amino-6-fluoro-4-hydroxyquinoline is a chemical compound characterized by its unique structure, which includes a quinoline ring with amino, hydroxy, and fluorine substituents. This compound is part of the broader class of hydroxyquinolines, which are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 2-amino-6-fluoro-4-hydroxyquinoline can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Hydroxyl Group Reactivity: The hydroxyl group can participate in esterification or etherification reactions.
  • Fluorine Effects: The fluorine atom can influence the reactivity of adjacent functional groups through inductive effects, potentially affecting electrophilic aromatic substitution reactions.

2-Amino-6-fluoro-4-hydroxyquinoline exhibits significant biological activity, particularly in the field of pharmacology. Research indicates that compounds within this class can possess:

  • Antiproliferative Properties: Studies have shown that derivatives of 4-hydroxyquinolines can inhibit cancer cell growth, suggesting potential as anticancer agents .
  • Antimicrobial Activity: Some derivatives demonstrate effectiveness against bacterial strains, indicating potential use as antimicrobial agents.
  • Cytotoxic Effects: The compound has been evaluated for cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation .

The synthesis of 2-amino-6-fluoro-4-hydroxyquinoline typically involves several key steps:

  • Starting Materials: The synthesis often begins with isatoic anhydride and malononitrile as primary reactants.
  • Reaction Conditions: The reaction is conducted under basic conditions to facilitate cyclization and formation of the quinoline structure.
  • Hydrolysis and Decarboxylation: Following initial cyclization, hydrolysis and decarboxylation steps are performed to yield the desired hydroxyquinoline derivative .
  • Fluorination: Fluorination can be achieved through electrophilic aromatic substitution or direct fluorination methods to introduce the fluorine atom at the 6-position.

2-Amino-6-fluoro-4-hydroxyquinoline has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is explored as a lead compound for developing new anticancer and antimicrobial drugs.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules used in various chemical industries.
  • Research Tool: As a quinoline derivative, it is utilized in research to study mechanisms of action related to its biological effects.

Interaction studies involving 2-amino-6-fluoro-4-hydroxyquinoline focus on its binding affinity to various biological targets:

  • Protein Binding: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action and therapeutic potential.
  • Cellular Uptake: Studies may also assess how effectively the compound is absorbed by cells and its subsequent biological effects.

Several compounds share structural similarities with 2-amino-6-fluoro-4-hydroxyquinoline, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
2-Amino-4-hydroxyquinolineHydroxy group at position 4Anticancer properties
6-Fluoro-4-hydroxyquinolineFluorine at position 6Antimicrobial activity
7-HydroxyquinolineHydroxyl group at position 7Potential neuroprotective effects
8-AminoquinolineAmino group at position 8Antiviral activity

The uniqueness of 2-amino-6-fluoro-4-hydroxyquinoline lies in its specific combination of functional groups and fluorination, which may enhance its pharmacological properties compared to other similar compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

178.05424101 g/mol

Monoisotopic Mass

178.05424101 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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